molecular formula C17H18N4 B14070835 {4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile CAS No. 102391-02-6

{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile

Cat. No.: B14070835
CAS No.: 102391-02-6
M. Wt: 278.35 g/mol
InChI Key: YJZSJYFUWWZCGE-UHFFFAOYSA-N
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Description

{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile is a functionalized tricarbonitrile derivative characterized by a central ethene-1,1,2-tricarbonitrile core substituted with a butyl(ethyl)amino group at the para position of the phenyl ring. This compound belongs to a broader class of organic dyes and semiconductors, where the electron-rich amino group and electron-deficient tricarbonitrile moiety create a push-pull electronic structure. Such derivatives are of interest for applications in organic electronics, sensors, and nonlinear optics due to their tunable optoelectronic properties and synthetic versatility .

Properties

CAS No.

102391-02-6

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

2-[4-[butyl(ethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C17H18N4/c1-3-5-10-21(4-2)16-8-6-14(7-9-16)17(13-20)15(11-18)12-19/h6-9H,3-5,10H2,1-2H3

InChI Key

YJZSJYFUWWZCGE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=CC=C(C=C1)C(=C(C#N)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Ethenetricarbonitrile, 2-[4-(butylethylamino)phenyl]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(butylethylamino)benzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Ethenetricarbonitrile, 2-[4-(butylethylamino)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tricarbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer nitrile groups.

    Substitution: Substituted products with new functional groups replacing the tricarbonitrile group.

Scientific Research Applications

1,1,2-Ethenetricarbonitrile, 2-[4-(butylethylamino)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,2-Ethenetricarbonitrile, 2-[4-(butylethylamino)phenyl]- involves its interaction with molecular targets through its functional groups. The tricarbonitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The butylethylamino group may also contribute to the compound’s overall reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Tricarbonitrile Derivatives

Table 1: Structural and Substituent Comparison

Compound Name Substituent Molecular Formula Key Functional Groups Reference
{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile Butyl(ethyl)amino C₁₉H₂₀N₄ –NH–(CH₂CH₂)(C₄H₉), –C≡N
System 1 () Benzylidenehydrazino C₂₀H₁₂N₆ –NH–N=CH–Ph, –C≡N
System 3 () 9-Anthrylmethylenehydrazino C₂₈H₁₆N₆ –NH–N=CH–Anthracene, –C≡N
(E)-2-{5-[4-(Dimethylamino)styryl]thiophen-2-yl}ethene-1,1,2-tricarbonitrile () Dimethylamino styryl-thiophene C₁₉H₁₄N₄S –N(CH₃)₂, –C≡N, thiophene

Key Observations :

Thiophene-containing derivatives (e.g., ) exhibit extended π-conjugation, red-shifting absorption spectra compared to phenyl-based analogs .

Solvatochromism :

  • Systems 1–3 show bathochromic shifts in polar solvents due to ICT stabilization, a trait likely shared by the target compound .
  • Substituents like anthracene (System 3) introduce steric hindrance, reducing solubility and increasing aggregation propensity .

Thermodynamic Stability :

  • DFT calculations for Systems 1–3 reveal that E isomers are more stable except in System 3 (anthryl), where the Z isomer dominates due to steric clashes .

Spectroscopic and Computational Insights

Table 2: Spectral and Electronic Properties

Compound IR ν(C≡N) (cm⁻¹) Absorption λₘₐₓ (nm) HOMO-LUMO Gap (eV) Reference
System 1 2212–2209 420 (in DMSO) ~3.1 (estimated)
System 3 2209 450 (in DMSO) ~2.9 (estimated)
Target Compound* ~2200–2210 (predicted) 430–460 (predicted) ~3.0 (predicted)
  • FTIR: All tricarbonitriles exhibit sharp ν(C≡N) bands near 2210 cm⁻¹, confirming the presence of cyano groups .
  • HOMO-LUMO Distribution :
    • HOMOs are delocalized across the entire molecule, while LUMOs localize on the tricarbonitrile core, facilitating electron transport .

Biological Activity

{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile (CAS Number: 1313410-25-1) is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H18N4
  • Molecular Weight : 290.35 g/mol
  • IUPAC Name : this compound

This compound features a phenyl group substituted with a butyl(ethyl)amino moiety and a tricarbonitrile functional group, which contributes to its unique biological properties.

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression in various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains. This effect may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Data Table of Biological Activities

Biological ActivityTest Organism/Cell LineEffect ObservedReference
AnticancerHepG2 (liver cancer)Inhibition of cell proliferation
AntimicrobialE. coliBactericidal effect
CytotoxicityMCF-7 (breast cancer)Induction of apoptosis

Case Study 1: Anticancer Effects

In a study conducted by researchers at Virginia Commonwealth University, this compound was tested on HepG2 cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent. The study reported an IC50 value of approximately 30 µM, indicating effective cytotoxicity against liver cancer cells .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against E. coli. The results showed that at concentrations ranging from 25 µM to 100 µM, there was a notable decrease in bacterial growth. The compound's mechanism was hypothesized to involve disruption of the bacterial membrane integrity .

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